N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide
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Overview
Description
N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antiproliferative Activities
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, structurally related to the compound of interest, have been synthesized and characterized. These compounds, including N-(morpholinothiocarbonyl) benzamide, demonstrate significant antifungal activity against pathogens responsible for plant diseases. The study suggests potential agricultural applications, especially in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Antithrombotic Effects
Research on platelet glycoprotein IIb/IIIa receptor antagonists, such as MS-180, which contains a morpholine moiety similar to the query compound, shows promising antiaggregatory and antithrombotic effects. These findings highlight the potential for developing new therapeutic agents for treating thrombotic diseases, demonstrating the relevance of morpholine derivatives in cardiovascular research (H. Banno et al., 1999).
Synthesis and Structural Analysis
The synthesis of aromatic sulfonamide inhibitors and their activity against carbonic anhydrases I, II, IV, and XII showcase the chemical versatility of benzamide and morpholine derivatives. These compounds, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, offer insights into the design of inhibitors with potential therapeutic applications (C. Supuran et al., 2013).
Catalytic Activity and Oxygenation Processes
Studies on the preparation and oxygenation of copper complexes with relevance to flavonol dioxygenase illustrate the catalytic potential of morpholine-containing compounds. Such research underlines the importance of these derivatives in synthetic chemistry and catalysis, opening pathways to novel reaction mechanisms and synthetic strategies (É. Balogh-Hergovich et al., 2000).
Anticonvulsant Activity
The development of novel enaminones from cyclic β-dicarbonyl precursors, condensed with morpholine, highlights the pharmacological potential of morpholine derivatives in neurology. These compounds show potent anticonvulsant activity with minimal neurotoxicity, indicating their utility in developing new treatments for seizure disorders (I. Edafiogho et al., 1992).
Mechanism of Action
The synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity . In order to elucidate the mechanism of action of the heterocycles, a few compounds were selected to be investigated for their MAP kinase pathway inhibition .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKEBKYPIJRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.